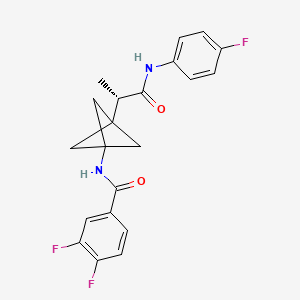
Ido1-IN-12
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ido1-IN-12 is a small-molecule inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), a heme-containing enzyme that catalyzes the oxidation of L-tryptophan to N-formylkynurenine. IDO1 plays a pivotal role in cancer immune escape by catalyzing the initial step of the kynurenine pathway, leading to the suppression of T-cell function and promoting tumor growth . This compound has been developed as a potential therapeutic agent for cancer immunotherapy by inhibiting the activity of IDO1 and restoring the immune system’s ability to target and eliminate tumor cells .
Métodos De Preparación
The synthesis of Ido1-IN-12 involves several steps, including the preparation of key intermediates and the final coupling reaction. The synthetic route typically starts with the preparation of a substituted indole derivative, which is then subjected to various functional group transformations to introduce the desired substituents. The final step involves the coupling of the indole derivative with a suitable electrophile to form the target compound .
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve optimizing the synthetic route for large-scale production, including the use of efficient and cost-effective reagents, solvents, and reaction conditions. Process optimization and scale-up studies would be necessary to ensure the consistent quality and yield of the final product .
Análisis De Reacciones Químicas
Ido1-IN-12 undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Substitution: The compound can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of substituted derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce alcohol or amine derivatives .
Aplicaciones Científicas De Investigación
Ido1-IN-12 has several scientific research applications, including:
Cancer Immunotherapy: As an IDO1 inhibitor, this compound is being investigated for its potential to enhance the immune system’s ability to target and eliminate tumor cells.
Biological Studies: The compound is used in research to study the role of IDO1 in immune regulation and its impact on various biological processes, including T-cell function and tumor growth.
Drug Development: this compound serves as a lead compound for the development of new IDO1 inhibitors with improved potency and selectivity.
Mecanismo De Acción
Ido1-IN-12 exerts its effects by inhibiting the enzymatic activity of IDO1, which catalyzes the first and rate-limiting step in the catabolism of L-tryptophan to N-formylkynurenine. By blocking this pathway, this compound prevents the accumulation of immunosuppressive kynurenine metabolites and restores the availability of L-tryptophan for T-cell proliferation and function . This inhibition leads to the reactivation of the immune system’s ability to recognize and eliminate tumor cells .
Comparación Con Compuestos Similares
Ido1-IN-12 is one of several IDO1 inhibitors that have been developed for cancer immunotherapy. Similar compounds include:
This compound is unique in its specific structural features and binding interactions with the IDO1 enzyme, which contribute to its potency and selectivity as an inhibitor .
Propiedades
Fórmula molecular |
C21H19F3N2O2 |
|---|---|
Peso molecular |
388.4 g/mol |
Nombre IUPAC |
3,4-difluoro-N-[3-[(2S)-1-(4-fluoroanilino)-1-oxopropan-2-yl]-1-bicyclo[1.1.1]pentanyl]benzamide |
InChI |
InChI=1S/C21H19F3N2O2/c1-12(18(27)25-15-5-3-14(22)4-6-15)20-9-21(10-20,11-20)26-19(28)13-2-7-16(23)17(24)8-13/h2-8,12H,9-11H2,1H3,(H,25,27)(H,26,28)/t12-,20?,21?/m1/s1 |
Clave InChI |
QXQPETGZKGQABI-BQXHSLBWSA-N |
SMILES isomérico |
C[C@H](C(=O)NC1=CC=C(C=C1)F)C23CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)F)F |
SMILES canónico |
CC(C(=O)NC1=CC=C(C=C1)F)C23CC(C2)(C3)NC(=O)C4=CC(=C(C=C4)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


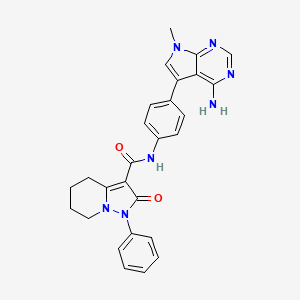

![(2S)-2-[[(4E,7S,10S,13S)-7-[[(2S)-2-amino-4-methylpentanoyl]amino]-10-benzyl-8,11-dioxo-2-oxa-9,12-diazabicyclo[13.2.2]nonadeca-1(17),4,15,18-tetraene-13-carbonyl]amino]propanoic acid](/img/structure/B12417893.png)
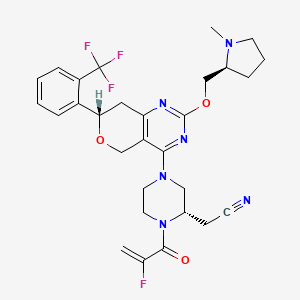
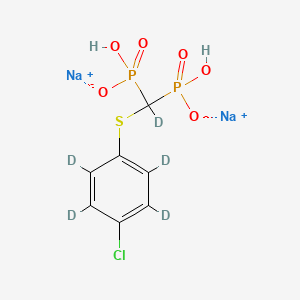

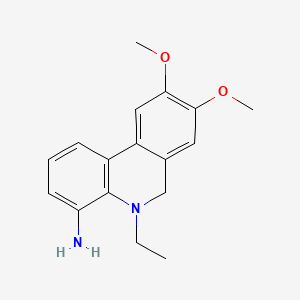
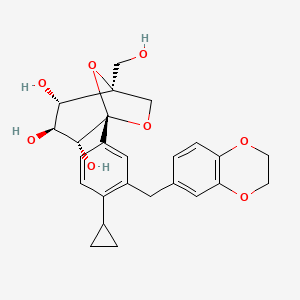
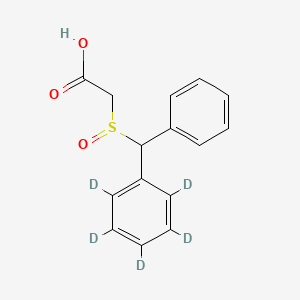
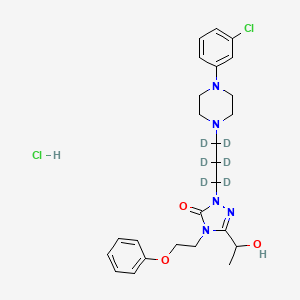
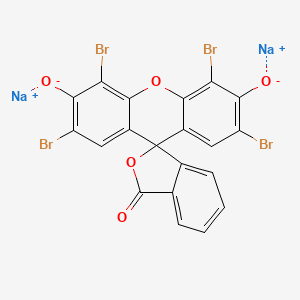
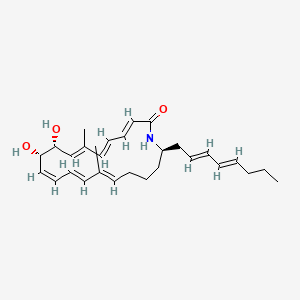

![3-(4-methoxyphenyl)-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxychromen-4-one](/img/structure/B12417959.png)
